Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli condensation reaction, a well-established method for constructing dihydropyrimidinone (DHPM) scaffolds . This compound features:
- A benzyl ester at position 3.
- A 2-chlorophenyl group at position 2.
- Methyl substituents at positions 1 and 5.
- A ketone group at position 2.
Properties
IUPAC Name |
benzyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13-17(19(24)26-12-14-8-4-3-5-9-14)18(22-20(25)23(13)2)15-10-6-7-11-16(15)21/h3-11,18H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOQNYUDRWMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea and acetic anhydride to form the tetrahydropyrimidine ring. The final step involves esterification with benzyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance these effects by improving binding affinity to cancer-related targets.
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several tetrahydropyrimidine derivatives, including benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo. Results showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In an investigation published in Pharmaceutical Biology, researchers tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited moderate activity against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The position and number of substituents on the aryl group significantly alter physicochemical and biological properties. Key analogs include:
Key Findings :
- Steric Hindrance : The 2,3-dichloro analog (4w) exhibits reduced melting point (128–131°C vs. 152°C for 4v), likely due to disrupted crystal packing from steric bulk .
- Heterocyclic Substitution : Replacement of phenyl with furan (as in ) decreases lipophilicity but may improve solubility in polar solvents .
Impact of Ester Groups
The ester moiety at position 5 influences solubility and metabolic stability:
Key Findings :
Spectroscopic and Crystallographic Comparisons
IR and NMR Data
Key Findings :
- C=O Stretching : The target compound’s carbonyl peak (~1705 cm⁻¹) aligns with 4v, suggesting similar electronic environments .
- Aromatic Shifts : The 2-chlorophenyl group in the target compound likely deshields aromatic protons, shifting signals upfield compared to 4v’s phenyl group .
Crystal Structure Insights
The analog in (with a 2-chlorophenylvinyl group) adopts a half-chair conformation in the tetrahydropyrimidine ring, with a puckering amplitude of 0.591 Å. Hydrogen bonding (N-H···O, 2.941 Å) stabilizes dimer formation . While the target compound’s crystal structure is unreported, similar packing and hydrogen-bonding patterns are anticipated.
Biological Activity
Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic derivative of tetrahydropyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H19ClN2O3
- CAS Number : 313971-17-4
- Synonyms : Benzyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This compound features a complex structure that includes a chlorophenyl group and a carboxylate moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compound 1 against various pathogens. Notably:
- Antitubercular Activity : Compound 1 has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. In vitro tests indicated a minimum inhibitory concentration (MIC) ranging from 8 to 64 µg/mL against different strains of Mtb .
| Strain Type | MIC (µg/mL) |
|---|---|
| H37Rv (susceptible) | 8–32 |
| MDR Mtb | 16–64 |
Cytotoxicity Studies
Safety assessments are crucial for determining the viability of compound 1 as a therapeutic agent. Cytotoxic effects were evaluated using the MTT assay across various human cell lines:
- MTT Assay Results : The compound exhibited no significant cytotoxicity up to concentrations of 250 µg/mL in peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for further development .
The mechanism by which compound 1 exerts its antimicrobial effects appears to involve interaction with specific molecular targets within bacterial cells. Computational docking studies have suggested that it may bind to key enzymes involved in the biosynthesis of the bacterial cell wall . This mechanism is similar to that observed with other known antitubercular agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of compound 1:
- In vitro Studies : A study published in MDPI reported that compound 1 and its analogs were evaluated for their antitubercular activity against both susceptible and resistant strains of Mtb. The findings demonstrated significant activity against resistant strains, indicating potential for development as a new anti-TB drug .
- Comparative Analysis : In comparison with other pyrimidine derivatives, compound 1 displayed superior activity against Mtb strains. This was attributed to its unique structural features that enhance binding affinity to target proteins involved in bacterial metabolism .
Q & A
Q. Table 1: Substituent Effects on Bioactivity
| Substituent | Activity (IC₅₀/MIC) | Target | Reference |
|---|---|---|---|
| 2-Cl | 18 µM (COX-2) | Anti-inflammatory | |
| 4-Br | 25 µg/mL (S. aureus) | Antibacterial | |
| 3-NO₂ | 12 µM (Antioxidant) | Radical scavenging | * |
Note: Avoid citing BenchChem (); use peer-reviewed sources instead.
How can computational methods predict regioselectivity in derivatives?
Advanced
Regioselectivity in Biginelli reactions is governed by electronic and steric factors :
- DFT calculations : Predict preferential formation of 1,4-dihydropyrimidines over 1,2-isomers due to lower activation energy (ΔG‡ ≈ 15 kJ/mol) for cyclization at the β-ketoester position .
- Molecular docking : Simulations show 2-chlorophenyl derivatives bind more tightly to bacterial DNA gyrase (binding energy: −9.2 kcal/mol) than unsubstituted analogs .
Q. Methodology :
Optimize geometries using Gaussian09 at B3LYP/6-31G(d).
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Validate with experimental XRD data (e.g., C–Cl bond length: 1.73 Å) .
What strategies resolve contradictions in reported biological data for dihydropyrimidines?
Advanced
Discrepancies in activity data often arise from:
Q. Resolution steps :
Standardize assays (e.g., CLSI guidelines for antibiotics).
Perform chiral separation (HPLC with amylose columns).
Cross-validate with in silico models (e.g., molecular dynamics simulations) .
How are SHELX programs applied in refining crystal structures of this compound?
Advanced
SHELXTL (Bruker AXS) and open-source SHELXL are used for:
- Data integration : Process diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution : Direct methods (SHELXS) locate heavy atoms, while Patterson maps resolve Cl positions .
- Refinement : Anisotropic displacement parameters (ADPs) for non-H atoms; riding models for H atoms. Final R-factors <0.05 indicate high precision .
Case study : Ethyl 4-(2-chlorophenyl) derivative refined to R1 = 0.0321, wR2 = 0.0843, confirming chair conformation of the tetrahydropyrimidine ring .
What synthetic modifications enhance solubility for pharmacological studies?
Q. Advanced
Q. Table 2: Solubility Modifications
| Modification | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Benzyl ester (parent) | 0.12 | 12 |
| Carboxylic acid | 2.5 | 28 |
| PEG-400 conjugate | 4.8 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
